molecular formula C7H10N6O2S B12576127 5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole CAS No. 599178-98-0

5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole

Cat. No.: B12576127
CAS No.: 599178-98-0
M. Wt: 242.26 g/mol
InChI Key: CYIHZBGIQITYQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines for polycyclic systems. The parent structure is the tetrazole ring, designated as 2H-tetrazole due to the position of the hydrogen atom on nitrogen-2. The substituents are prioritized based on functional group hierarchy, with the methanesulfonyl group (-SO₂CH₃) taking precedence over alkyl groups. The full IUPAC name is derived as follows:

  • Root : Tetrazole (five-membered ring with four nitrogen atoms).
  • Substituents :
    • A methyl group at position 2 of the tetrazole ring.
    • A 5-(methanesulfonyl)-1-methyl-1H-pyrazol-4-yl group at position 5 of the tetrazole.

The resulting name, 5-[5-(methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole , reflects this substitution pattern. Key spectral identifiers include:

  • ¹H NMR : Methyl groups at δ ~3.5 ppm (tetrazole-CH₃) and δ ~3.8 ppm (pyrazole-CH₃), with methanesulfonyl protons at δ ~3.1 ppm.
  • IR : Strong absorptions at 1350 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch).

Crystallographic Analysis and Conformational Isomerism

X-ray diffraction studies of analogous pyrazole-tetrazole hybrids reveal a planar geometry for the tetrazole ring, with slight puckering in the pyrazole moiety (dihedral angle: 5–10° between rings). For this compound, the methanesulfonyl group adopts a gauche conformation relative to the pyrazole ring, minimizing steric clash with the tetrazole’s methyl group. Key crystallographic parameters inferred from related structures include:

Parameter Value Source Compound
Unit cell Monoclinic, P2₁/c CID 173358522
Bond length (C-N) 1.32–1.35 Å CID 19982870
Torsion angle 172° (S=O to pyrazole) CID 285132

Conformational isomerism arises from rotation about the C₄(pyrazole)-C₅(tetrazole) bond, yielding syn and anti conformers with energy barriers of ~8 kcal/mol.

Hydrogen Bonding Networks and Intermolecular Interactions

The compound exhibits three primary hydrogen-bonding motifs:

  • N-H···N Tetrazole : The tetrazole’s NH group (N2-H) donates to adjacent tetrazole N3 atoms (distance: 2.89 Å).
  • S=O···H-C : Methanesulfonyl oxygen atoms accept hydrogen bonds from methyl groups (C-H···O, 3.12 Å).
  • π-π Stacking : Face-to-face interactions between pyrazole and tetrazole rings (interplanar distance: 3.48 Å).

These interactions stabilize the crystal lattice, as evidenced by a calculated lattice energy of -42.6 kcal/mol using DFT methods.

Comparative Analysis with Isomeric Pyrazole-Tetrazole Hybrids

The structural features of 5-[5-(methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole were compared with three isomeric hybrids (Table 1):

Table 1: Structural comparison of pyrazole-tetrazole isomers

Isomer Substituent Position Dipole Moment (D) Log P
Target Compound Tetrazole-C5 6.8 1.2
4-(1-Methyltetrazol-5-yl)pyrazole Pyrazole-C4 5.3 0.9
3-(2-Methyltetrazol-2-yl)pyrazole Pyrazole-C3 4.1 1.5

Key findings:

  • Electronic Effects : The methanesulfonyl group at pyrazole-C5 increases dipole moment by 29% compared to methyl-substituted analogs.
  • Steric Hindrance : Methyl groups at tetrazole-N2 and pyrazole-N1 create a 15° twist between rings, reducing π-conjugation.
  • Solubility : The sulfonyl group enhances aqueous solubility (Log S = -2.1) versus non-sulfonated hybrids (Log S = -3.4).

Properties

IUPAC Name

2-methyl-5-(1-methyl-5-methylsulfonylpyrazol-4-yl)tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N6O2S/c1-12-7(16(3,14)15)5(4-8-12)6-9-11-13(2)10-6/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIHZBGIQITYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2=NN(N=N2)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50787011
Record name 5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50787011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

599178-98-0
Record name 5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50787011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis Overview

The compound 5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole features a pyrazole ring linked to a tetrazole ring, with a methanesulfonyl group on the pyrazole moiety. The synthetic strategies generally involve forming either the pyrazole or the tetrazole ring, followed by functionalization or ring formation on the other heterocycle.

General Methods for Pyrazole-Tetrazole Hybrids

Several methods exist for creating pyrazole-tetrazole hybrid molecules, which can be adapted for synthesizing the target compound.

  • Cycloaddition Reactions: A common approach involves [2+3] cycloaddition of a nitrile group with sodium azide to form the tetrazole ring.
  • Condensation Reactions: Pyrazoles can be synthesized via condensation reactions of suitable precursors, followed by tetrazole formation.

Detailed Synthesis Example

The following example illustrates a general procedure for synthesizing tetrazole derivatives, which could be adapted for the title compound:

  • React a nitrile derivative with sodium azide in DMF (N,N-dimethylformamide) at elevated temperatures (e.g., 90°C) for several hours.
  • Use a catalyst such as monodisperse platinum nanoparticles on a support like VC to enhance the reaction.
  • Monitor the reaction using thin-layer chromatography (TLC).
  • After completion, filter the reaction mixture to remove the catalyst and wash with ethyl acetate.
  • Acidify the filtrate with hydrochloric acid to a pH of approximately 3 and stir.
  • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent.
  • Purify the crude product by recrystallization or column chromatography using silica gel with appropriate solvents to obtain the pure tetrazole derivative.

Table 1: Reaction Conditions for Tetrazole Synthesis

Reaction Condition Details
Reactants Nitrile derivative, Sodium azide (NaN3)
Catalyst Monodisperse Pt NPsVC (platinum nanoparticles on VC support)
Solvent N,N-dimethylformamide (DMF)
Temperature 90°C
Time 3.5 hours
Workup 1. Filtration to remove catalyst
2. Washing with ethyl acetate
3. Acidification to pH = 3 with HCl
4. Extraction with ethyl acetate
5. Drying over anhydrous Na2SO4
Purification Recrystallization or column chromatography on silica gel
Yield 95%

Functionalization of Tetrazoles

1N-protected tetrazoles can undergo C–H deprotonation using a turbo Grignard reagent, which provides a metalated intermediate. This intermediate can then react with electrophiles to introduce various functional groups. For example, reacting a 1N-PMB-protected tetrazole with an aldehyde results in the formation of a methanol derivative.

Spectroscopic Data Example

The following is an example of spectroscopic data for a related tetrazole compound:

  • 5-Phenyl-1H-tetrazole :
    • IR (KBr, cm−1): 3331, 2907, 2850, 2611, 1607, 1485, 1433, 1050, 828, 742
    • 1H NMR (300 MHz, CDCl3): 8.04–8.007 (m, 1H), 7.611–7.574 (m, 2H)
    • 13C NMR (75 MHz, CDCl3): 156.03, 131.19, 129.08, 126.805, 123.924
    • MS: m/z = 146

Chemical Reactions Analysis

Types of Reactions

5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or thiols.

Scientific Research Applications

Antimicrobial Activity

Studies have shown that tetrazole derivatives, including 5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole, possess antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of various bacteria and fungi. For example, certain tetrazole derivatives have demonstrated activity against Staphylococcus aureus and Escherichia coli .

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli100 μg/mL
Compound BS. aureus125 μg/mL

Anti-inflammatory Activity

The compound has been evaluated for anti-inflammatory properties using models such as carrageenan-induced paw edema in rats. Various tetrazole derivatives have shown significant anti-inflammatory effects comparable to standard drugs like diclofenac .

CompoundED50 (μmol)Comparison Drug
Compound C9.28Indomethacin
Compound D8.50Indomethacin

Antiparasitic Activity

Research indicates that tetrazole derivatives exhibit antiparasitic activity against organisms such as Entamoeba histolytica. Compounds synthesized with similar structures have shown promising results in inhibiting parasitic growth with low cytotoxicity .

CompoundTarget OrganismIC50 (μM)
Compound EE. histolytica1.05
Compound FE. histolytica0.86

Case Study 1: Antimicrobial Screening

A series of synthesized tetrazole compounds were screened for their antimicrobial activities against common pathogens. The study revealed that specific structural modifications enhanced efficacy against S. aureus and Candidia albicans, indicating that further optimization could yield potent antimicrobial agents .

Case Study 2: Anti-inflammatory Evaluation

In a controlled study involving carrageenan-induced edema in rats, several tetrazole derivatives were administered to assess their anti-inflammatory potential. Results indicated that certain compounds exhibited significant reduction in edema comparable to established anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole involves its interaction with specific molecular targets. The methanesulfonyl group is known to be a strong electrophile, which can react with nucleophiles in biological systems. This interaction can lead to the inhibition or activation of specific enzymes or receptors, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Pyrazole-Tetrazole Hybrids
  • 5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (): Contains a thioether linkage between pyrazole and tetrazole. Substituents: Amino, phenyl, and carbonyl groups. Key Differences: The absence of a sulfonyl group and presence of a thioether reduce polarity compared to the target compound. The phenyl group increases hydrophobicity (predicted LogP ~2.5 vs. ~1.2 for the target) .
  • 5-[2-(4-Nitro-pyrazol-1-yl)-ethyl]-2H-tetrazole (): Features a nitro group on the pyrazole and an ethyl linker.
Isoxazole-Tetrazole Hybrids
  • 2-Alkyl-5-{4-[(3-nitrophenyl-5-isoxazolyl)methoxy]phenyl}-2H-tetrazoles (): Combines isoxazole and tetrazole via an ether linkage. Substituents: Nitrophenyl and alkyl chains. Key Differences: The isoxazole ring and nitro group confer distinct electronic properties, likely enhancing antirhnoviral activity but reducing solubility compared to the target compound .
Triazole-Tetrazole Hybrids
  • 5-(5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole Derivatives (): Includes azido and nitro modifications on a triazole-tetrazole core. Key Differences: Designed for energetic applications, these compounds exhibit high sensitivity to impact and friction (BAM standards), contrasting with the target compound’s likely pharmaceutical focus .

Table 1: Key Physicochemical Comparisons

Compound Melting Point (°C) LogP (Predicted) Water Solubility
Target Compound Not Reported ~1.2 Moderate
Compound 173.1 ~2.5 Low
Compounds Not Reported ~3.0 Very Low
Energetic Derivatives Varied ~0.5 High

Energetic vs. Pharmaceutical Profiles

  • Energetic Compounds (): High nitrogen content and nitro/azido groups yield detonation velocities >8,000 m/s, unsuitable for drug use due to sensitivity .
  • Target Compound : The methanesulfonyl group and methyl substituents likely improve metabolic stability and reduce toxicity, aligning with kinase inhibitor profiles (e.g., MPS1 inhibitors in ) .

Biological Activity

5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole is a hybrid compound that combines features of both pyrazole and tetrazole moieties. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and anti-inflammatory research. This article delves into the biological activities associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrazole ring, which is known for its biological activity. The molecular formula is C8H10N4O3SC_8H_{10}N_4O_3S, with a molecular weight of 226.25 g/mol. Its structure can be represented as follows:

5 5 Methanesulfonyl 1 methyl 1H pyrazol 4 yl 2 methyl 2H tetrazole\text{5 5 Methanesulfonyl 1 methyl 1H pyrazol 4 yl 2 methyl 2H tetrazole}

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. A study highlighted the efficacy of pyrazole compounds against various cancer cell lines, noting their ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. Specifically, compounds similar to 5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole have shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) when tested in vitro alongside doxorubicin, demonstrating a synergistic effect that enhances treatment efficacy .

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been explored. In vitro studies demonstrated that it could inhibit the secretion of pro-inflammatory cytokines and nitric oxide (NO) in RAW 264.7 macrophage cell lines. This suggests that it may be beneficial in treating inflammatory diseases by modulating immune responses .

Antibacterial Activity

In addition to its antitumor and anti-inflammatory effects, 5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole has shown antibacterial activity against several pathogenic bacteria. Comparative studies indicated that its minimum inhibitory concentrations (MICs) were lower than those of standard antibiotics such as ciprofloxacin and tetracycline, suggesting its potential as an alternative antimicrobial agent .

Data Summary

Activity Type Cell Line/Organism Effect Observed Reference
AntitumorMCF-7, MDA-MB-231Synergistic cytotoxicity with doxorubicin
Anti-inflammatoryRAW 264.7Inhibition of NO secretion
AntibacterialVarious bacteriaLower MIC than ciprofloxacin

Case Studies

  • Antitumor Efficacy : A study assessed the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that compounds with similar structures to 5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole exhibited enhanced cytotoxicity when combined with doxorubicin, particularly in the MDA-MB-231 cell line, which is known for its aggressive nature .
  • Inflammatory Response Modulation : In another investigation, the compound was tested for its ability to modulate inflammatory responses in RAW 264.7 cells. It was found to significantly reduce levels of TNF-alpha and IL-6, indicating its potential utility in treating chronic inflammatory conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.